tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride
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Overview
Description
tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride typically involves the esterification of pyrrolidine derivatives with tert-butyl acetate. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include tert-butyl acetate, pyrrolidine, and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This method ensures a consistent and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecule construction .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the pharmacological properties of pyrrolidine-based drugs .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride
- tert-Butyl 2-(piperidin-3-yl)acetate hydrochloride
- tert-Butyl 2-(piperidin-4-yl)acetate
Uniqueness: tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C10H20ClNO2 |
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Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl 2-pyrrolidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3;1H |
InChI Key |
XCVWYPAXNYQIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCN1.Cl |
Origin of Product |
United States |
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